2-(hydroxymethyl)-1H-indole-5-carbonitrile
Overview
Description
“2-(hydroxymethyl)-1H-indole-5-carbonitrile” likely refers to a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “2-(hydroxymethyl)” part suggests a -CH2OH group attached to the second carbon of the indole ring, and the “5-carbonitrile” part suggests a -CN group attached to the fifth carbon of the indole ring .
Molecular Structure Analysis
The molecular structure would likely feature the indole ring as the core structure, with the hydroxymethyl and carbonitrile groups attached at the 2nd and 5th positions respectively. The exact structure and its properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the hydroxymethyl and carbonitrile groups. The hydroxymethyl group (-CH2OH) is a versatile functional group that can participate in a variety of reactions, including oxidation and reduction reactions, and various substitution and addition reactions . The carbonitrile group (-CN) is also quite reactive and can undergo reactions such as hydrolysis, reduction, and nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding capabilities, and the stability of the molecule .Mechanism of Action
Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of “2-(hydroxymethyl)-1H-indole-5-carbonitrile”. If this compound has biological activity, the mechanism of action would depend on the specific biological target and the interactions between the compound and this target .
Safety and Hazards
Future Directions
The future directions for research on “2-(hydroxymethyl)-1H-indole-5-carbonitrile” would likely depend on the properties and potential applications of the compound. For example, if the compound shows promising biological activity, future research could focus on exploring its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,12-13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRWSFQRCHAVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544007 | |
Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-67-0 | |
Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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